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Compound of Interest

4-Chloro-5-
Compound Name:

(dichloromethyl)pyrimidine
CAS No.: 172225-58-0

Cat. No.: B065029

Get Quote

Technical Guide: 4-Chloro-5-
(dichloromethyl)pyrimidine

CAS: 13535-16-5 | Molecular Formula: C5H3CI3N2 | Molecular Weight: 197.45 g/mol

Executive Summary & Structural Utility

4-Chloro-5-(dichloromethyl)pyrimidine is a high-value bifunctional electrophile used primarily
as a "linchpin" intermediate in the synthesis of fused heterocyclic systems. Its structural
uniqueness lies in the orthogonality of its reactive centers:

e C4-Chlorine: A highly reactive site for Nucleophilic Aromatic Substitution (

), activated by the electron-deficient pyrimidine ring and the inductive effect of the adjacent
dichloromethyl group.

¢ C5-Dichloromethyl (
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): A "masked" formyl group (gem-dichloride). Unlike a free aldehyde, it resists premature
oxidation but can be activated under specific conditions to form fused rings (e.g., pyrido[2,3-
d]pyrimidines) or hydrolyzed to the aldehyde.

This guide details the handling, synthesis, and application of this molecule in drug discovery,
specifically for kinase inhibitors (e.g., p38 MAP kinase, CDK) and antifolates.

Reactivity Profile & "Warhead" Analysis

The molecule functions as a 1,3-dielectrophile. In cyclization reactions, it serves as a three-
carbon equivalent (C4-C5-C

) capable of condensing with binucleophiles.

The Reactivity Map

The following diagram illustrates the divergent pathways available for this scaffold.
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Figure 1: Divergent reactivity pathways. The C4-Cl site typically reacts first under mild basic
conditions, followed by cyclization at the C5 position.

Synthesis Protocol

While often purchased, in-house synthesis is required for isotopic labeling or scale-up. The
most robust route proceeds from 5-(hydroxymethyl)uracil or 5-methylpyrimidin-4(3H)-one
equivalents via radical chlorination or phosphorus pentachloride (
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) treatment.

Optimized Synthesis from 5-Methylpyrimidin-4(3H)-one

Reaction Principle: Simultaneous chlorination of the aromatic ring (deoxychlorination) and the
benzylic-like methyl group.

Parameter Specification Notes

o Dried thoroughly (<0.5%
Precursor 5-Methylpyrimidin-4(3H)-one
water).

Reagent (Solvent/Reagent) + is essential for gem-
dichlorination.

Excess

P 1.0 eq Substrate : 3.5 eq
Stoichiometry drives the side-chain

chlorination.

Temperature Reflux (105-110°C) 4—6 hours required.

crushed Ice / Exothermic: Violent hydrolysis
rushed Ice
Quench of

extraction

Step-by-Step Protocol:

e Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and an
alkali scrubber (to trap HCI/POCI3 vapors).

e Addition: Charge 5-methylpyrimidin-4(3H)-one (100 mmol) and

(50 mL). Cool to 0°C.

e Chlorination: Add

(350 mmol) portion-wise to control HCI evolution.
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e Heating: Slowly warm to room temperature, then heat to reflux. The solution will turn from a
slurry to a clear orange/brown liquid.

e Monitoring: Monitor by TLC (Hexane/EtOAc 8:2). The intermediate (monochloromethyl) may
persist; continue heating until conversion to dichloromethyl is complete.

e Workup (CRITICAL):
o Remove excess

via rotary evaporation under reduced pressure.

o Pour the oily residue slowly onto crushed ice (5009) with vigorous stirring. Maintain
temperature <20°C to prevent hydrolysis of the

group to an aldehyde.

o Extract immediately with Dichloromethane (DCM) (3 x 100 mL).
« Purification: Dry organic layer over

, filter, and concentrate. Purify via flash chromatography (SiO2, 0-10% EtOAc in Hexanes).

Applications in Heterocyclic Construction

The primary utility of 4-chloro-5-(dichloromethyl)pyrimidine is the construction of Pyrido[2,3-
d]pyrimidines, a scaffold found in numerous kinase inhibitors (e.g., analogues of Palbociclib or
Ribociclib).

Mechanism: The "Inverse" Cyclization

Unlike standard condensations using aldehydes, the gem-dichloride allows for cyclization
under anhydrous conditions or with weak bases, often avoiding oxidation steps.

Workflow: Synthesis of 7-Substituted Pyrido[2,3-d]pyrimidines Reaction with 2,4-
diaminopyrimidines or similar binucleophiles.
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Step 1: SNAr Displacement
(Nucleophilic Attack at C4)

R-NH2, Et3N, THF, 0°C
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Secondary Amine Formation

Heat (80°C), -2 HCI

Step 2: Intramolecular Cyclization
(Attack on CHCI2)

Aromatization

Target:

Pyrido[2,3-d]pyrimidine
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Figure 2: Stepwise construction of the fused ring system. The initial displacement of the C4-Cl
is facile; the second step involves the loss of two equivalents of HCI to form the pyridine ring.

Comparative Reactivity Data

When reacting with 3-aminopyrazole to form pyrazolo[3,4-d]pyrimidines:
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Mechanism
Note

Condition Solvent Base Yield

Solvolysis of

Method A Ethanol 45-55% competes
(aldehyde

formation).

Anhydrous
Method B Dioxane 72-80% conditions favor
direct cyclization.

Higher temp
Method C DMF DIPEA 60-65% leads to
degradation.

Insight:Method B is superior because it prevents the hydrolysis of the dichloromethyl group to
the aldehyde, which can lead to side reactions (Canizzaro or polymerization).

Handling, Stability & Safety (E-E-A-T)
Stability Profile
» Hydrolysis Sensitivity: High. The

group hydrolyzes to

(aldehyde) upon prolonged exposure to atmospheric moisture.

o Indicator: The solid turns from white/pale yellow to a sticky orange gum and smells of HCI.

o Storage: Store at -20°C under Argon/Nitrogen. Desiccators are mandatory.

Safety Hazards

e Lachrymator: The molecule releases HCI and potentially chloromethyl vapors. Handle ONLY
in a fume hood.

» Corrosive: Causes severe skin burns and eye damage.[1][2]
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e Pressure Hazard: Sealed vials may pressurize due to slow HCI evolution if moisture enters.
Open carefully.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b065029/docs#4-chloro-5-dichloromethyl-pyrimidine-
chemical-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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